3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound that features a pyridine ring, a triazole ring, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or pyridine halide.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its trifluoromethyl group may impart desirable characteristics such as increased stability or hydrophobicity.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the triazole and pyridine rings may participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazol-4-amine: Similar structure but with a phenyl group instead of a benzyl group.
3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
The uniqueness of 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine lies in its combination of structural features. The presence of both a trifluoromethylbenzyl group and a triazole ring provides a unique set of chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H12F3N5S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12F3N5S/c16-15(17,18)12-5-1-3-10(7-12)9-24-14-22-21-13(23(14)19)11-4-2-6-20-8-11/h1-8H,9,19H2 |
InChI Key |
PJKSMFYLPMAZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
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